[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride
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Overview
Description
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride: is a chemical compound with the molecular formula C9H15FO3S It is known for its unique structure, which includes a cyclopropyl group attached to a methanesulfonyl fluoride moiety, and an oxan-4-yl group
Preparation Methods
The synthesis of [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Oxan-4-yl Group:
Introduction of the Methanesulfonyl Fluoride Group: The final step involves the sulfonylation of the intermediate compound with methanesulfonyl fluoride under controlled conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and fluoride ion.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive sulfonyl fluoride group.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify proteins and enzymes by forming covalent bonds with nucleophilic residues, such as serine or cysteine, in the active sites of enzymes. This modification can inhibit enzyme activity, which is useful in various biochemical studies and drug development.
Comparison with Similar Compounds
Similar compounds to [1-(Oxan-4-yl)cyclopropyl]methanesulfonyl fluoride include other sulfonyl fluorides and cyclopropyl-containing compounds. Some examples are:
Methanesulfonyl Fluoride: A simpler sulfonyl fluoride without the cyclopropyl and oxan-4-yl groups.
Cyclopropylmethanesulfonyl Chloride: Similar structure but with a chloride instead of a fluoride.
Oxan-4-ylmethanesulfonyl Fluoride: Similar structure but without the cyclopropyl group.
Properties
IUPAC Name |
[1-(oxan-4-yl)cyclopropyl]methanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO3S/c10-14(11,12)7-9(3-4-9)8-1-5-13-6-2-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHKDFLKGINHEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2(CC2)CS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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